4-Ethylphenyl isocyanide
Overview
Description
4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .
Chemical Reactions Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .
Physical and Chemical Properties Analysis
4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .
Scientific Research Applications
Multicomponent Reactions and Libraries
Isocyanides, including 4-ethylphenyl isocyanide, are integral in the chemistry of multicomponent reactions (MCRs) like the Ugi four-component reaction (U-4CR). This versatility allows almost all combinations of educts to convert into products, making isocyanide chemistry a popular method in industry for discovering new products. The scope of isocyanide chemistry is vast and continues to see significant progress (Ugi, Werner, & Dömling, 2003).
Novel Isocyanide Applications in Organic Synthesis
4-(N-Phthalimido)phenyl isonitrile, a new isonitrile with remarkable properties, has shown potential in organic synthesis for creating amide derivatives. This demonstrates the evolving role of isocyanides in synthesizing pharmacophores and other compounds (Ayoup, Mansour, & Abdel-Hamid, 2023).
Polymerization Catalysts
Nickel(II) isocyanide complexes, including those with this compound, have been found effective as catalysts in the polymerization of ethylene. These complexes can significantly influence the molecular weight of the resulting polyethylene, demonstrating isocyanides' utility in materials science (Tanabiki et al., 2004).
Chirality Induction in Polymers
Studies have shown that isocyanide-based polymers can undergo optical activity induction through interactions with chiral stimuli. This highlights the potential of isocyanides in creating new functional materials with unique optical properties (Ishikawa, Maeda, & Yashima, 2002).
Advanced Organic Chemistry and Materials Science
The diverse applications of isocyanides in advanced organic chemistry and materials science are evident in their role in metal-catalyzed C-H bond functionalization. This versatility demonstrates isocyanides' potential in drug discovery and the synthesis of complex organic structures (Song & Xu, 2017).
Mechanism of Action
Target of Action
Isocyanides, including 4-Ethylphenyl isocyanide, have been found to target essential metabolic enzymes in bacteria . Specifically, they covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antimicrobial agents.
Mode of Action
This compound interacts with its targets through a covalent binding mechanism . The isocyanide group in the compound forms a covalent bond with the active site cysteines of the target enzymes, leading to their functional inhibition . This covalent modification disrupts the normal functioning of the enzymes, thereby inhibiting the metabolic processes they are involved in.
Biochemical Pathways
The fatty acid biosynthetic process and the hexosamine pathway are the primary biochemical pathways affected by this compound . The fatty acid biosynthetic process is essential for the production of lipids in bacteria, while the hexosamine pathway is involved in the synthesis of amino sugars. Inhibition of these pathways disrupts bacterial growth and survival.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes in bacteria, leading to their growth inhibition .
Action Environment
The action of this compound, like other isocyanides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the isocyanide group. Additionally, the presence of metal ions can influence the compound’s activity due to the metal-coordinating properties of isocyanides
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-4-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGWKJOPIZBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395727 | |
Record name | Benzene,1-ethyl-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143063-89-2 | |
Record name | Benzene,1-ethyl-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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